2,5-Di-O-benzyl-3-deoxy-3-fluoro-b-D-ribofuranose
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Overview
Description
2,5-Di-O-benzyl-3-deoxy-3-fluoro-b-D-ribofuranose is a structurally modified synthetic derivative that has gained considerable attention as a prospective antiviral agent. This compound is a nucleoside analogue, which means it mimics the structure of naturally occurring nucleosides. Its potential usage as a therapeutic agent in the treatment of RNA viruses such as Hepatitis C Virus (HCV) and Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) makes it a significant molecule with undeniable biomedical importance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Di-O-benzyl-3-deoxy-3-fluoro-b-D-ribofuranose typically starts with the acetylation of ribose derivatives. The process involves several steps, including the protection of hydroxyl groups, fluorination, and benzylation. For instance, a common method involves the use of thionyl chloride and methyl alcohol for initial acetylation, followed by benzylation using benzyl chloride under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,5-Di-O-benzyl-3-deoxy-3-fluoro-b-D-ribofuranose undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction is often employed to remove protective groups or reduce specific functional groups.
Substitution: This reaction is crucial for introducing different substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like benzyl chloride and fluorinating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
2,5-Di-O-benzyl-3-deoxy-3-fluoro-b-D-ribofuranose has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antiviral properties, particularly against RNA viruses.
Medicine: It is being investigated as a therapeutic agent for treating viral infections.
Industry: The compound is used in the production of antiviral drugs and other pharmaceuticals.
Mechanism of Action
The mechanism by which 2,5-Di-O-benzyl-3-deoxy-3-fluoro-b-D-ribofuranose exerts its effects involves the inhibition of viral RNA replication. As a nucleoside analogue, it impedes the virus’s RNA-dependent RNA polymerase, thereby preventing the replication of viral RNA. This inhibition disrupts the viral life cycle and reduces the viral load in infected cells.
Comparison with Similar Compounds
Similar Compounds
1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose: This compound is also used in the synthesis of antiviral drugs and demonstrates potential activity against diseases like HIV and Hepatitis B.
1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose: Used in nucleoside synthesis, this compound shares structural similarities with 2,5-Di-O-benzyl-3-deoxy-3-fluoro-b-D-ribofuranose.
Uniqueness
What sets this compound apart is its specific structural modifications, which enhance its antiviral properties. The presence of the fluoro group and benzyl protection makes it particularly effective in inhibiting viral RNA polymerase, offering a unique advantage over other similar compounds.
Properties
Molecular Formula |
C19H21FO4 |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
4-fluoro-3-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-2-ol |
InChI |
InChI=1S/C19H21FO4/c20-17-16(13-22-11-14-7-3-1-4-8-14)24-19(21)18(17)23-12-15-9-5-2-6-10-15/h1-10,16-19,21H,11-13H2 |
InChI Key |
UTEGAHJFDGNOPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(O2)O)OCC3=CC=CC=C3)F |
Origin of Product |
United States |
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